6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that features a unique fusion of a thiophene ring with a triazolopyrimidine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties .
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects .
Mode of Action
It is known that compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold can interact with various targets in the body, leading to a variety of biological effects .
Biochemical Pathways
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to interact with various biochemical pathways, leading to a range of downstream effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves multi-component reactions. One common method is the cyclocondensation reaction, where a thiophene derivative, an aminotriazole, and a suitable aldehyde or ketone are reacted under reflux conditions in the presence of a catalyst . The reaction conditions often include the use of ethanol as a solvent and heating the mixture for several hours to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrimidine rings, often using halogenated derivatives as starting materials
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with significant anticancer properties.
Uniqueness
6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is unique due to its specific fusion of a thiophene ring with a triazolopyrimidine scaffold, which imparts distinct electronic and steric properties. These properties contribute to its potent biological activities and make it a valuable compound for further research and development .
Properties
IUPAC Name |
6-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5S/c10-8-7(6-1-2-15-4-6)3-11-9-12-5-13-14(8)9/h1-5H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCZVCMCVRHJPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(N3C(=NC=N3)N=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.